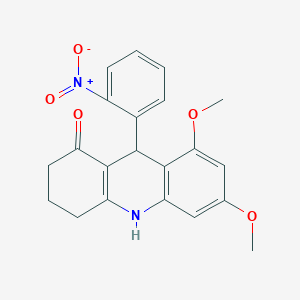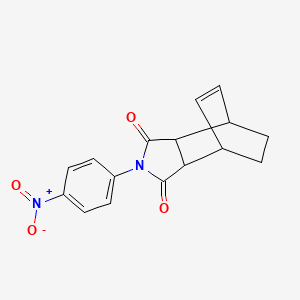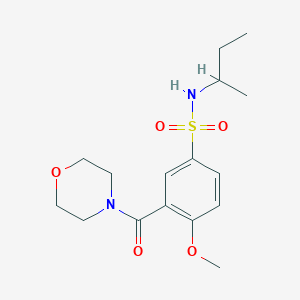![molecular formula C20H22Cl2N2O3 B12488396 Ethyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12488396.png)
Ethyl 5-[(2,3-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-{[(2,3-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a morpholine ring, and a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(2,3-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,3-dichlorobenzylamine, which is then reacted with 5-amino-2-(morpholin-4-yl)benzoic acid. The final step involves esterification with ethanol to form the ethyl benzoate derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-{[(2,3-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
ETHYL 5-{[(2,3-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 5-{[(2,3-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has a similar dichlorophenyl group but differs in its overall structure and functional groups.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
ETHYL 5-{[(2,3-DICHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H22Cl2N2O3 |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
ethyl 5-[(2,3-dichlorophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H22Cl2N2O3/c1-2-27-20(25)16-12-15(6-7-18(16)24-8-10-26-11-9-24)23-13-14-4-3-5-17(21)19(14)22/h3-7,12,23H,2,8-11,13H2,1H3 |
Clave InChI |
QCICFIFPLURIFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NCC2=C(C(=CC=C2)Cl)Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12488330.png)

![N-{(2R,4S)-2-methyl-1-[(naphthalen-2-yloxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12488336.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methoxybenzoate](/img/structure/B12488342.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12488350.png)


![2-(4-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B12488373.png)
![5-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488387.png)
![[3-(dimethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl](4-methoxyphenyl)methanone](/img/structure/B12488390.png)
![1,1'-[(2-Methyl-5-nitropyrimidine-4,6-diyl)bis(iminobenzene-4,1-diyl)]diethanone](/img/structure/B12488402.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12488418.png)
